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molecular formula C6H5BrClN B108326 3-Bromo-2-chloro-5-methylpyridine CAS No. 17282-03-0

3-Bromo-2-chloro-5-methylpyridine

Cat. No. B108326
M. Wt: 206.47 g/mol
InChI Key: ISNRJFOYJNIKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04586953

Procedure details

The product from (b) (64 g) in dry carbon tetrachloride (650 ml) was treated with dry hydrogen chloride. The precipitate was broken up and the suspension heated under reflux while dry chlorine was bubbled into the mixture, with illumination from an ultra-violet light source. After 41/2 hours, the mixture was cooled, filtered, and the filtrate evaporated to give the required 2,3-dichloro-5-trichloromethylpyridine. The mass spectrum was consistent with the structure assigned to this compound.
Name
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6](C)[CH:7]=1.[ClH:10].ClCl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[Cl:9][C:3]1[C:2]([Cl:10])=[CH:7][C:6]([C:13]([Cl:17])([Cl:15])[Cl:14])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
650 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated
CUSTOM
Type
CUSTOM
Details
was bubbled into the mixture, with illumination from an ultra-violet light source
TEMPERATURE
Type
TEMPERATURE
Details
After 41/2 hours, the mixture was cooled
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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